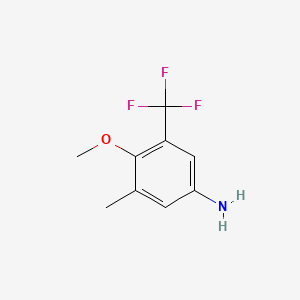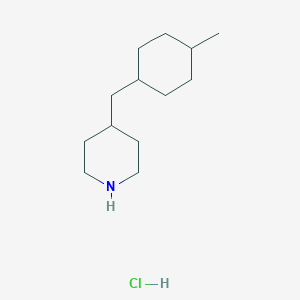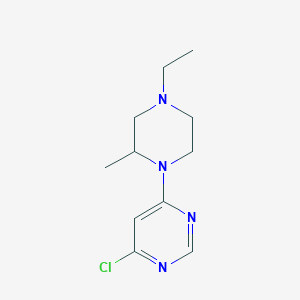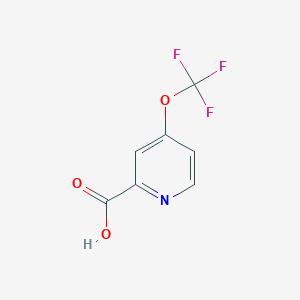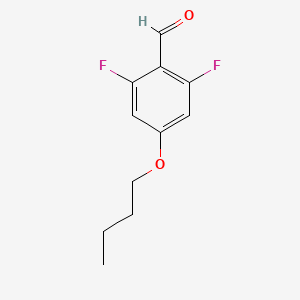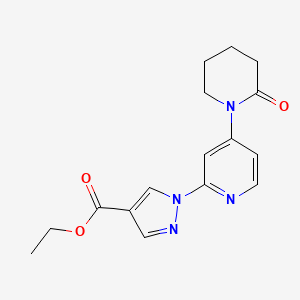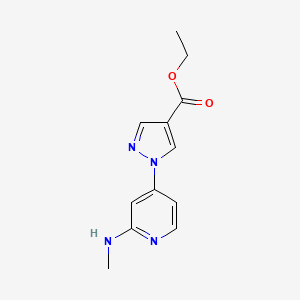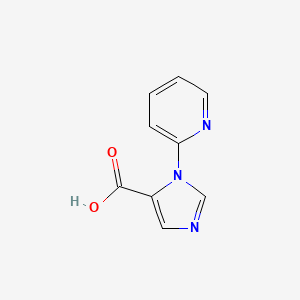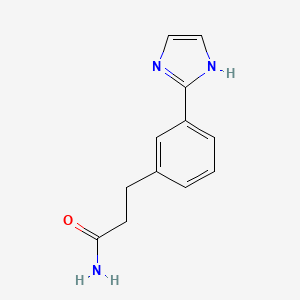
3-(3-(1H-imidazol-2-yl)phényl)propanamide
Vue d'ensemble
Description
3-(3-(1H-Imidazol-2-yl)phenyl)propanamide is a chemical compound with the molecular formula C12H13N3O. It features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Applications De Recherche Scientifique
3-(3-(1H-Imidazol-2-yl)phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities .
Mode of Action
Imidazole derivatives have been known to interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to affect various biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Analyse Biochimique
Biochemical Properties
3-(3-(1H-Imidazol-2-yl)phenyl)propanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as p97/VCP ATPase, where it acts as a covalent inhibitor . This interaction is significant as it can influence the enzyme’s activity and subsequently affect various cellular processes. Additionally, the imidazole ring in 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide allows it to participate in hydrogen bonding and coordination with metal ions, further enhancing its biochemical properties .
Cellular Effects
The effects of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p97/VCP ATPase can lead to the inhibition of protein degradation pathways, affecting cell cycle regulation and apoptosis . Moreover, 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide has been observed to induce changes in gene expression, particularly those related to stress response and metabolic processes .
Molecular Mechanism
At the molecular level, 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide exerts its effects through binding interactions with biomolecules. Its covalent inhibition of p97/VCP ATPase involves the formation of a stable complex with the enzyme, preventing its normal function . This inhibition can lead to the accumulation of misfolded proteins and activation of stress response pathways. Additionally, the imidazole ring in 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide can interact with metal ions, influencing enzyme activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged cellular stress responses .
Dosage Effects in Animal Models
The effects of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide can induce toxic effects, including cellular apoptosis and organ damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(3-(1H-Imidazol-2-yl)phenyl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with p97/VCP ATPase, for example, can influence protein degradation pathways and metabolic homeostasis . Additionally, the imidazole ring in 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide allows it to participate in redox reactions and coordinate with metal ions, further affecting metabolic processes .
Transport and Distribution
The transport and distribution of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interaction with specific transporters can facilitate its uptake and distribution . Once inside the cell, 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide can accumulate in specific organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide is critical for its activity and function. The compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with target enzymes and influence cellular processes . Additionally, post-translational modifications and targeting signals can direct 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide to specific compartments, enhancing its biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide typically involves the reaction of 3-(1H-imidazol-2-yl)benzaldehyde with a suitable amine under specific conditions. One common method includes the use of reductive amination, where the aldehyde group is converted to an amine group in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(1H-Imidazol-2-yl)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Imidazol-2-yl)benzaldehyde
- 3-(1H-Imidazol-2-yl)benzoic acid
- 3-(1H-Imidazol-2-yl)phenylmethanol
Uniqueness
3-(3-(1H-Imidazol-2-yl)phenyl)propanamide is unique due to its specific structure, which combines the imidazole ring with a propanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-[3-(1H-imidazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-11(16)5-4-9-2-1-3-10(8-9)12-14-6-7-15-12/h1-3,6-8H,4-5H2,(H2,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRLJCDHQOOAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


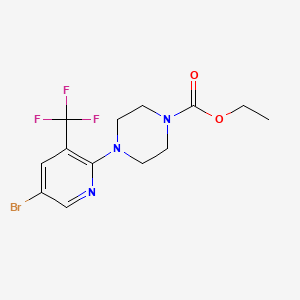
![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)
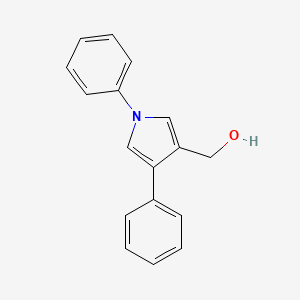
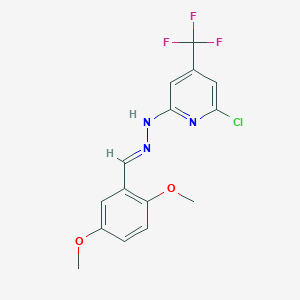
![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)
